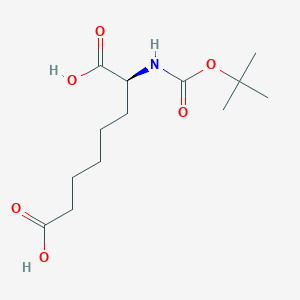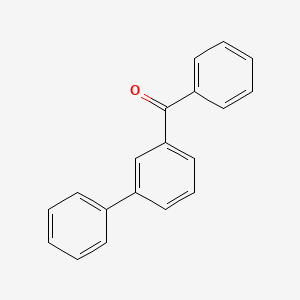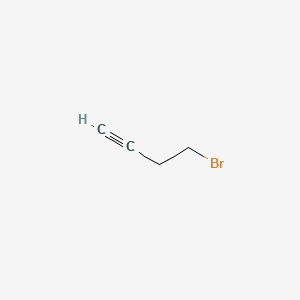
4-ブロモ-1-ブチン
概要
説明
The compound 4-Bromo-1-butyne is a brominated alkyne that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom attached to the terminal carbon of a butyne molecule. This compound is of interest due to its reactivity and potential to form various complex structures through different chemical reactions.
Synthesis Analysis
The synthesis of related brominated compounds and their derivatives has been explored in several studies. For instance, a DABCO-catalyzed 1,4-bromolactonization of conjugated enynes has been reported, which allows for the highly stereoselective formation of a stereogenic center and an axially chiral allene . Additionally, 4-(Succinimido)-1-butane sulfonic acid has been used as a Brønsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, showcasing the versatility of brominated butyne derivatives in catalysis . Moreover, the synthesis of 5-bromopenta-2,4-diynenitrile (BrC5N) from commercially available compounds demonstrates the accessibility of brominated alkynes for further chemical transformations .
Molecular Structure Analysis
The crystal structure of 1,4-Bis(p-bromophenoxy) butane, a related brominated compound, has been determined using single-crystal X-ray analysis, revealing a gauche-trans-gauche conformation of the methylene chain . This provides insight into the potential conformations and structural characteristics that brominated butyne derivatives can adopt.
Chemical Reactions Analysis
Brominated butynes undergo various chemical reactions, such as the regioselective 2,4-dibromohydration of conjugated enynes to synthesize 2-(2,4-dibromobut-2-enoyl)benzoate, which is an important synthon for further chemical synthesis . Bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes to form naphthalene motifs is another example of the reactivity of brominated butynes . Additionally, the use of a new ionic liquid reagent for selective bromination of anilines, phenols, and α-bromination of alkanones under mild conditions highlights the role of brominated butynes in selective bromination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated butynes are influenced by their molecular structure. For example, the vibrational spectra, molecular structure, and conformation of organic azides synthesized from bromo-2-butyne have been studied, providing valuable information on the bond distances and angles, which are crucial for understanding the reactivity and properties of these compounds . Imaging breakdown diagrams for bromobutyne isomers, including 4-bromo-1-butyne, have been used to explore the energetics and structures of various isomers, further contributing to the knowledge of their physical properties .
科学的研究の応用
アルキルハライドの供給源
4-ブロモ-1-ブチンは、分子へのブロモ官能基導入のためのアルキルハライドの供給源として役立ちます 。この性質は、ブロモ官能基が必要な有機合成において有用です。
マクロサイクルの合成
4-ブロモ-1-ブチンは、コバルト媒介[2+2+2]共環化反応によるマクロサイクルの合成における反応物として使用されます 。マクロサイクルは、大きな環状構造を持つ化合物のクラスです。それらは、創薬と材料科学で応用されています。
2,4,5-トリ置換オキサゾールの合成
この化合物は、金触媒による形式的な[3+2]環状付加反応による2,4,5-トリ置換オキサゾールの合成に使用されます 。オキサゾールは、多くの生物活性分子に見られるヘテロ環式化合物であり、医薬品化学で使用されます。
1,3,4-オキサジアゾールの合成
4-ブロモ-1-ブチンは、分子内1,3-双極子環状付加反応で1,3,4-オキサジアゾールを合成するために使用されます 。オキサジアゾールは、幅広い生物活性を示してきた別の種類のヘテロ環式化合物です。
アズレン誘導体の調製
これは、アズレン誘導体の調製における還元環化のためのアルキンを有するラクトンの調製に使用されます 。アズレンは、青色のため、染料や顔料に使用される有機化合物およびその誘導体のクラスです。
置換α-ピロンの合成
4-ブロモ-1-ブチンは、金触媒カップリング反応による置換α-ピロンの合成に使用されます 。α-ピロンは、さまざまな天然物に見られる有機化合物のクラスであり、幅広い生物活性を示してきました。
作用機序
Target of Action
4-Bromo-1-butyne is a type of alkyl halide . It serves as a source of alkyl halides for the introduction of bromo functionality into the molecule . The primary targets of 4-Bromo-1-butyne are molecules that can undergo nucleophilic substitution or elimination reactions.
Biochemical Pathways
4-Bromo-1-butyne is used as a reactant in several synthesis pathways. For instance, it is used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It is also used in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition , and in intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .
Result of Action
The result of 4-Bromo-1-butyne’s action is the formation of new organic compounds. For example, it can lead to the formation of macrocycles, oxazoles, and oxadiazoles . These compounds can have various molecular and cellular effects depending on their structure and properties.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-bromobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOGWXIKVUXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454136 | |
| Record name | 4-Bromo-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38771-21-0 | |
| Record name | 4-Bromo-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the kinetic shift observed in the fragmentation of the 4-bromo-1-butyne cation?
A1: The kinetic shift observed in the bromine loss from the 4-bromo-1-butyne cation [] suggests that the dissociation process is not instantaneous. This means there's a time lag between the ionization of the molecule and the fragmentation event. This kinetic shift is crucial for accurately determining the appearance energy (E0) of the fragment ion. Researchers use modeling techniques to account for this shift and obtain a more precise E0 value, which is essential for understanding the energetics and mechanisms of the dissociation process.
Q2: How does the structure of the bromobutyne isomers influence the formation of different C4H5+ ions during dissociative photoionization?
A2: The research indicates that the specific isomer of bromobutyne significantly impacts the structure of the resulting C4H5+ ion []. Theoretical calculations suggest that only the staggered rotamer of the 4-bromo-1-butyne cation can lose a bromine atom to form a high-energy cyclic C4H5+ isomer. In contrast, experimental evidence suggests that both 1-bromo-2-butyne and 3-bromo-1-butyne likely form the linear CH2CCCH3+ ion. These findings highlight the role of molecular structure in dictating fragmentation pathways and the formation of specific ionic products.
Q3: What are the potential applications of poly[N-(3-butynyl)-2-ethynylpyridinium bromide] based on its characterized properties?
A3: The successful synthesis and characterization of poly[N-(3-butynyl)-2-ethynylpyridinium bromide], a new conjugated polyelectrolyte, opens doors to several potential applications []. Its conjugated backbone structure, confirmed by IR, NMR, and UV-visible spectroscopies, suggests potential use in organic electronic devices. Furthermore, the determined HOMO and LUMO energy levels indicate a band gap of 1.98 eV, making it suitable for applications like light-emitting diodes or solar cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



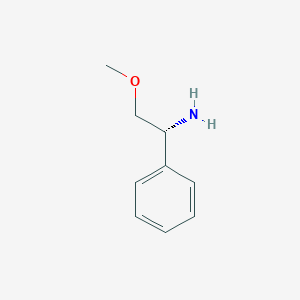

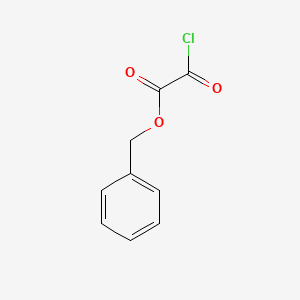

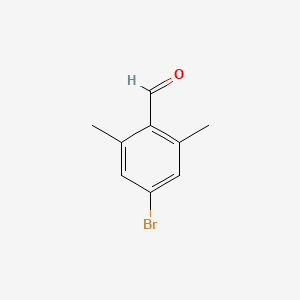
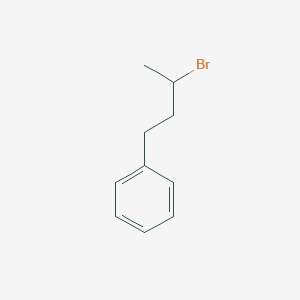
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)



